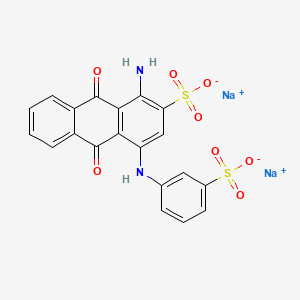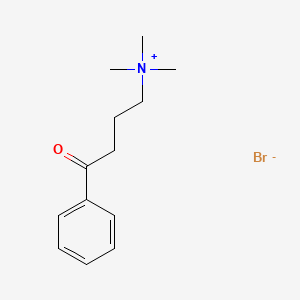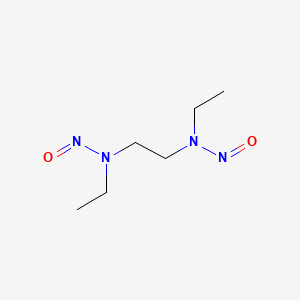
Ethylenediamine, N,N'-diethyl-N,N'-dinitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide is a nitrosamine compound. Nitrosamines are a class of chemical compounds that are typically formed by the reaction of secondary amines with nitrosating agents. These compounds are of significant interest due to their potential carcinogenic properties and their presence in various industrial and environmental contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide typically involves the nitrosation of secondary amines. The reaction is carried out under acidic conditions using nitrous acid (HNO2) as the nitrosating agent. The general reaction can be represented as follows:
[ \text{R}_2\text{NH} + \text{HNO}_2 \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ]
In this case, the secondary amine is N-ethyl-N-[2-(ethylamino)ethyl]amine, which reacts with nitrous acid to form the desired nitrosamine.
Industrial Production Methods
Industrial production of nitrosamines, including N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations to minimize the formation of by-products and ensure the safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide can lead to the formation of nitro compounds.
Reduction: Reduction typically yields secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is used in studies related to its carcinogenic properties and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications and its role in drug development is ongoing.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound can also interact with proteins and other biomolecules, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide can be compared with other nitrosamines such as:
- N-ethyl-N-(2-hydroxyethyl)nitrosamine
- N-methyl-N-nitroso-2-propanamine
- N-nitrosodimethylamine
Uniqueness
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide is unique due to its specific structure, which influences its reactivity and biological effects. Its ethyl groups and nitroso functionality confer distinct chemical properties compared to other nitrosamines.
Eigenschaften
CAS-Nummer |
7346-14-7 |
|---|---|
Molekularformel |
C6H14N4O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide |
InChI |
InChI=1S/C6H14N4O2/c1-3-9(7-11)5-6-10(4-2)8-12/h3-6H2,1-2H3 |
InChI-Schlüssel |
OZTCCANDHYUXMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN(CC)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


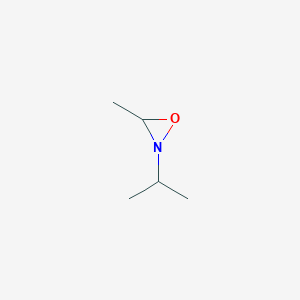
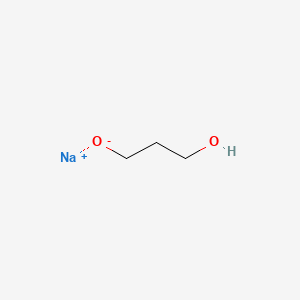

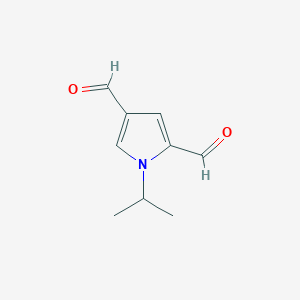



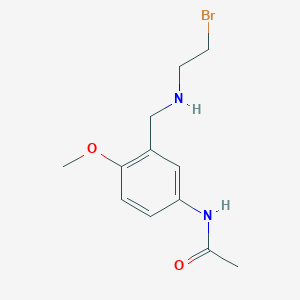
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)

